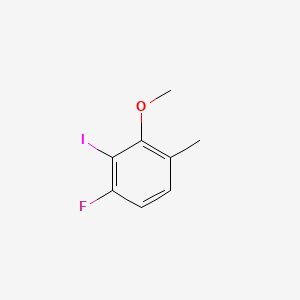

1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Description

Properties

Molecular Formula |

C8H8FIO |

|---|---|

Molecular Weight |

266.05 g/mol |

IUPAC Name |

1-fluoro-2-iodo-3-methoxy-4-methylbenzene |

InChI |

InChI=1S/C8H8FIO/c1-5-3-4-6(9)7(10)8(5)11-2/h3-4H,1-2H3 |

InChI Key |

SYJAYTRNAJVIFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)I)OC |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

An In-Depth Technical Guide for Medicinal Chemistry Applications

Executive Summary

Target Molecule: 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene Molecular Formula: C₈H₈FIO Key Structural Feature: A 1,2,3,4-tetrasubstituted benzene core characterized by a "sandwiched" iodine atom between a fluoro and a methoxy group.

This guide details the synthesis of This compound , a high-value scaffold often utilized in the development of atropisomeric kinase inhibitors (e.g., KRAS, EGFR). The synthesis of this molecule presents a specific regiochemical challenge: introducing an iodine atom into the sterically crowded position between the fluorine and methoxy substituents.

Standard Electrophilic Aromatic Substitution (EAS) generally fails to access this isomer, favoring the position para to the methoxy group. Consequently, this guide advocates for a Directed Ortho Metalation (DoM) strategy, which exploits the synergistic directing effects of the fluoro and methoxy groups to achieve 100% regioselectivity.

Retrosynthetic Analysis & Strategy

To understand the necessity of the DoM approach, we must compare the electronic and steric factors governing the precursor, 5-Fluoro-2-methylanisole (also known as 4-fluoro-2-methoxytoluene).

The Regioselectivity Conflict

-

Route A: Electrophilic Aromatic Substitution (EAS)

-

Reagents: NIS/TFA or ICl.

-

Mechanism:[1][2][3][4][5] The methoxy group (OMe) is the strongest activator and directs ortho/para. The para position (C4 relative to OMe) is sterically accessible.

-

Outcome: Iodination occurs primarily at the C4 position (relative to OMe), yielding the wrong isomer (1-Fluoro-4-iodo-5-methoxy-2-methylbenzene).

-

-

Route B: Directed Ortho Metalation (DoM) [RECOMMENDED]

-

Reagents:

-BuLi, THF, -78°C, followed by I₂.[4] -

Mechanism:[1][2][3][4][5][6] The C-H bond located between the Fluorine and Methoxy groups (C2 in target numbering) possesses exceptionally high acidity due to the inductive electron-withdrawal of Fluorine (

) and the coordination ability of the Methoxy oxygen. -

Outcome: Lithiation occurs exclusively at the "sandwiched" position, yielding the correct isomer .

-

Visualizing the Pathway

Figure 1: Retrosynthetic map highlighting the divergence between Electrophilic Substitution (EAS) and Directed Ortho Metalation (DoM).[3][7]

Detailed Experimental Protocol

Reagents & Materials

| Reagent | Role | Purity / Grade |

| 5-Fluoro-2-methylanisole | Substrate | >98% (HPLC) |

| Base | 2.5 M in Hexanes (Titrate before use) | |

| Iodine (I₂) | Electrophile | Resublimed crystals |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, distilled over Na/Benzophenone |

| Sodium Thiosulfate | Quench | 10% Aqueous Solution |

Step-by-Step Methodology

Step 1: Preparation of the Lithiated Intermediate

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout.

-

Solvation: Charge the flask with 5-Fluoro-2-methylanisole (1.0 eq, e.g., 2.0 g) and anhydrous THF (20 mL/g of substrate).

-

Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C . Allow 15 minutes for thermal equilibration.

-

Lithiation: Add

-BuLi (1.1 eq) dropwise via syringe over 20 minutes.-

Note: Control the addition rate to keep the internal temperature below -70°C.

-

Observation: The solution may turn a slight yellow or orange color, indicating the formation of the aryllithium species.

-

-

Incubation: Stir the mixture at -78°C for 1.0 hour .

-

Mechanistic Insight: This dwell time ensures complete deprotonation at the C2 position, stabilized by the adjacent F and OMe groups (the "Schlosser" sandwich effect).

-

Step 2: Electrophilic Trapping (Iodination)

-

Preparation of Electrophile: While the lithiation is proceeding, dissolve Iodine (1.2 eq) in a minimal amount of anhydrous THF (approx. 5 mL) in a separate dry vial.

-

Addition: Add the Iodine/THF solution dropwise to the reaction mixture at -78°C.

-

Observation: The color will transition from the organolithium color to a dark brown/red as iodine is added.

-

-

Warming: After addition is complete, stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

Step 3: Workup & Purification

-

Quench: Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the dark iodine color vanishes and the organic layer becomes pale yellow/clear.

-

Extraction: Dilute with Ethyl Acetate (EtOAc).[6] Separate the layers. Extract the aqueous layer twice with EtOAc.

-

Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude residue is typically high purity. If necessary, purify via flash column chromatography (SiO₂) using a gradient of Hexanes/EtOAc (100:0 to 95:5).

-

Rf Value: The iodinated product is less polar than the starting material.

-

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the analytical data against these expected parameters.

NMR Interpretation

The key to confirming the correct isomer is the aromatic coupling pattern .

| Nucleus | Signal | Multiplicity | Coupling Constant ( | Structural Assignment |

| ¹H NMR | Doublet of Doublets (dd) | H5 (Ortho to Me, Meta to F) | ||

| ¹H NMR | Doublet of Doublets (dd) | H6 (Ortho to F, Meta to Me) | ||

| ¹³C NMR | Doublet (C-F coupling) | Large | C2-I (Iodinated Carbon) |

Diagnostic Logic:

-

Correct Isomer (DoM): The remaining protons are at C5 and C6 (target numbering: H5 and H6). They are adjacent. You will see an ortho-coupling (

Hz). -

Wrong Isomer (EAS): If iodination occurred at C6 (para to OMe), the remaining protons would be at C2 and C5. These are para to each other. You would see a singlet or weak meta-coupling (

Hz).

Mechanistic Workflow Diagram

The following diagram illustrates the specific Directed Ortho Metalation pathway, highlighting the critical transition state.

Figure 2: Mechanistic pathway showing the coordination-directed deprotonation.

Safety & Troubleshooting

Critical Safety Parameters

-

Organolithiums:

-BuLi is pyrophoric. Use a defined needle gauge (e.g., 20G) and inert atmosphere. Have a Class D fire extinguisher nearby. -

Iodine: Corrosive and sublimates. Weigh in a fume hood.

-

Exotherm: The quench with thiosulfate can be exothermic; add slowly.

Troubleshooting Guide

-

Issue: Low Yield / Recovery of Starting Material.

-

Cause: Wet THF or insufficient lithiation time.

-

Fix: Distill THF immediately before use. Increase lithiation time to 2 hours at -78°C.

-

-

Issue: Formation of Di-iodo species.

-

Cause: Excess base or warming too fast.

-

Fix: Stick strictly to 1.1 equivalents of

-BuLi. Keep T < -70°C during addition.

-

-

Issue: "Scrambling" of the Iodine position.

-

Cause: "Halogen Dance" reaction (unlikely with F, but possible if T rises before quench).

-

Fix: Ensure the quench is performed immediately after the reaction warms to 0°C.

-

References

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

-

Schlosser, M. (2005). "The 2×3 effect: A magic bullet for site-selective deprotonations." Journal of Organometallic Chemistry, 690(23), 5356-5369.

-

Mongin, F., & Schlosser, M. (1996). "Deprotonation of 3-Fluoroanisole: A clear-cut case of synergism." Tetrahedron Letters, 37(36), 6551-6554.

- Gouault, N., et al. (2010). "Synthesis of polysubstituted aromatics via directed ortho-metalation." Journal of Organic Chemistry, 75(24). (Demonstrates lithiation logic on similar fluoro-anisole scaffolds).

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. CN103242173A - Preparation method of 2-fluoro-3-iodoaniline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 7. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

1-Fluoro-2-iodo-3-methoxy-4-methylbenzene CAS number

An In-depth Technical Guide to 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the substituted aromatic compound this compound. As this specific isomer is not widely commercialized, a registered CAS number has not been identified. Consequently, this document leverages established principles of synthetic organic chemistry, spectroscopic analysis, and the known applications of related compounds to serve as an authoritative resource for researchers in drug discovery and materials science. The guide details a proposed synthetic route via regioselective electrophilic iodination, predicts physicochemical and spectroscopic properties, discusses potential applications based on its structural motifs, and outlines essential safety protocols.

Compound Identification and Physicochemical Properties

While a specific CAS number is not available, the compound's identity is defined by its IUPAC name and molecular structure. Its properties are predicted based on data from structurally similar aromatic molecules.

IUPAC Name: this compound Molecular Formula: C₈H₈FIO

Structure:

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Data:

| Property | Predicted Value | Rationale / Comments |

| Molecular Weight | 266.05 g/mol | Calculated from the atomic weights of C₈H₈FIO. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for halogenated aromatic compounds. |

| Boiling Point | ~250-270 °C | Estimated based on related iodinated toluenes. |

| Melting Point | 25-40 °C | Highly dependent on crystal packing; may exist as a liquid at RT. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, Toluene). | The hydrophobic aromatic core and large iodine atom dominate solubility. |

| Density | ~1.7 g/cm³ | The presence of a heavy iodine atom significantly increases density over the parent toluene. |

Proposed Synthesis and Mechanism

The most logical and efficient synthesis of this compound involves the direct electrophilic iodination of the precursor, 1-Fluoro-3-methoxy-4-methylbenzene.

Analysis of Regioselectivity

The outcome of the electrophilic aromatic substitution is governed by the directing effects of the substituents on the precursor ring:

-

Methoxy Group (-OCH₃) at C3: A strongly activating ortho, para-director due to its powerful resonance (+M) effect. It strongly activates the C2, C4, and C6 positions.[1][2]

-

Fluorine Atom (-F) at C1: A deactivating ortho, para-director. Its strong inductive withdrawal (-I) effect deactivates the ring overall, but its resonance donation (+M) directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[3][4][5]

-

Methyl Group (-CH₃) at C4: A weakly activating ortho, para-director.

The methoxy group is the most powerful activating group and therefore the dominant director. It strongly activates its ortho position, C2. The combined directing effects of the methoxy and fluoro groups converge to make the C2 position the most nucleophilic and sterically accessible site for iodination.

Recommended Synthesis Protocol

This protocol employs N-Iodosuccinimide (NIS) activated by a catalytic amount of trifluoroacetic acid, a mild and highly regioselective method for iodinating electron-rich aromatic compounds.[6]

Reaction Scheme:

Figure 2: Proposed synthesis of the target compound via electrophilic iodination.

Step-by-Step Methodology:

-

Preparation: To a solution of 1-Fluoro-3-methoxy-4-methylbenzene (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask protected from light, add N-Iodosuccinimide (NIS, 1.1 eq).

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 0.1 eq) dropwise with stirring. The active electrophile is likely the in situ-formed iodine trifluoroacetate.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization (Predicted)

Confirming the structure of the synthesized compound is critical. Below are the predicted NMR and IR spectral data.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.05 | d, J ≈ 8.5 Hz | 1H | Ar-H (H-6) | Ortho to the methyl group and coupled to H-5. |

| ~6.70 | d, J ≈ 8.5 Hz | 1H | Ar-H (H-5) | Ortho to the iodine and coupled to H-6. |

| ~3.90 | s | 3H | -OCH₃ | Typical chemical shift for an aryl methyl ether. |

| ~2.35 | s | 3H | Ar-CH₃ | Typical chemical shift for a benzylic methyl group. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 (d, ¹JCF ≈ 245 Hz) | C -F | Large one-bond C-F coupling constant is characteristic. |

| ~155 | C -OCH₃ | Carbon attached to the electron-donating methoxy group. |

| ~135 | C -CH₃ | Quaternary carbon attached to the methyl group. |

| ~128 | Ar-C H (C-6) | Aromatic methine carbon. |

| ~115 | Ar-C H (C-5) | Aromatic methine carbon, shifted upfield by adjacent electron-donating groups. |

| ~90 (d, ²JCF ≈ 25 Hz) | C -I | Carbon attached to iodine is significantly shielded; shows smaller two-bond C-F coupling. |

| ~60 | -OC H₃ | Methoxy carbon. |

| ~20 | -C H₃ | Methyl carbon. |

Predicted IR Data (ATR):

| Wavenumber (cm⁻¹) | Assignment |

| 3000-2850 | C-H stretch (aromatic and aliphatic) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1250-1200 | C-O stretch (aryl ether, asymmetric) |

| 1100-1000 | C-F stretch |

| ~1030 | C-O stretch (aryl ether, symmetric) |

Applications in Research and Drug Development

This molecule, as a polysubstituted aromatic scaffold, is a valuable building block for synthesizing more complex structures, particularly in medicinal chemistry.

-

Metabolic Blocking: The fluorine atom is a well-established bioisostere of a hydrogen atom. Its incorporation can block sites of metabolic oxidation (e.g., P450-mediated hydroxylation), thereby increasing a drug candidate's metabolic stability and half-life.[7][8][9][10]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence molecular conformation, which can lead to enhanced binding affinity for biological targets.[8]

-

Cross-Coupling Handle: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group for transition metal-catalyzed cross-coupling reactions.[11][12] This enables the facile construction of C-C, C-N, and C-O bonds, allowing for the introduction of diverse chemical functionalities. Key reactions include:

-

Suzuki Coupling (to introduce aryl or vinyl groups)

-

Sonogashira Coupling (to introduce alkynes)

-

Buchwald-Hartwig Amination (to introduce amines)

-

Heck Coupling (to introduce alkenes)

-

Safety and Handling

As a novel chemical entity, this compound should be handled with care, assuming it is hazardous. The protocols below are based on guidelines for handling organoiodine compounds.[13][14][15]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[14]

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[13][16]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains or the environment.

References

- A Comparative Guide to the Influence of Trifluoromethoxy vs.

- Electrophilic arom

- Directing Groups in SE Ar. csbsju.edu.

- Regioselective Iodination of Chlorinated Arom

- Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.edu.

- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.

- Iodine - SAFETY D

- Safety D

- Iodine-125 handling precautions. Revvity.

- SAFETY D

- Iodin

- Material Safety Data Sheet - Iodine. West Liberty University.

- Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI.

- Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Organic Chemistry Portal.

- Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.

- The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.

- Deciding which is the best 1H NMR predictor for organic compounds using st

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.

- Prediction of 1H-NMR shifts with Ambit-HNMR software.

- Applications of Fluorine in Medicinal Chemistry. Scilit.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Current and emerging applications of fluorine in medicinal chemistry.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- How Is Fluorine Used in the Medical Field?. Inhance Technologies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 7. scilit.com [scilit.com]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. inhancetechnologies.com [inhancetechnologies.com]

- 11. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aromatic Iodides: Synthesis and Conversion to Heterocycles [mdpi.com]

- 13. physics.purdue.edu [physics.purdue.edu]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Physicochemical Characterization of Halogenated Anisole Derivatives: A Case Study on 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene and Its Isomers

This technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the physical and spectral properties of substituted benzene derivatives, with a specific focus on the challenges and methodologies associated with characterizing novel compounds like 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene. Due to the limited availability of experimental data for this specific isomer in public databases, this guide will leverage data from structurally related analogs to provide context and predictive insights. Furthermore, it will detail the requisite experimental protocols for a full physicochemical characterization.

Introduction: The Significance of Halogenated Anisoles

Halogenated and methoxy-substituted benzene rings are prevalent scaffolds in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Similarly, iodine's presence can facilitate further synthetic transformations and can be a key element in radiolabeling or as a heavy atom for X-ray crystallography. The interplay of these substituents on a methylated anisole core, as in this compound, is anticipated to confer unique electronic and steric properties, making such compounds of interest in the exploration of new chemical entities.

Given the apparent novelty of this compound, a thorough characterization of its physical properties is paramount for its potential application. This guide will, therefore, serve as a foundational document, outlining the necessary steps for such a characterization.

Physicochemical Properties of Structurally Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| 1-Fluoro-4-iodo-2-methylbenzene | C₇H₆FI | 236.02 | 160 | 87 @ 9.0 mmHg | [2] |

| 1-Fluoro-2-iodo-3-methylbenzene | C₇H₆FI | 236.02 | --- | --- | [3][4] |

| 2-Fluoro-4-iodo-3-methylbenzaldehyde | C₈H₆FIO | 264.03 | 156-158 | --- | [5] |

| 1-Fluoro-2-iodo-3-methoxybenzene | C₇H₆FIO | 252.03 | --- | --- | [6][7] |

| 5-Fluoro-2-iodo-1-methoxy-3-methylbenzene | C₈H₈FIO | 266.05 | --- | --- | [8] |

| 1-methoxy-4-methylbenzene | C₈H₁₀O | 122.16 | --- | --- | [9] |

Note: "---" indicates that the data was not found in the provided search results.

The variance in melting and boiling points among these analogs underscores the significant impact of substituent positioning on the crystalline packing and intermolecular forces.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for determining the key physical properties of a novel compound such as this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range typically suggests a pure compound.

Methodology:

-

A small, crystalline sample of the compound is placed in a capillary tube.

-

The capillary tube is inserted into a calibrated melting point apparatus.

-

The temperature is gradually increased at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant. For high-boiling-point compounds, vacuum distillation is employed to prevent decomposition.

Methodology:

-

The compound is placed in a distillation flask with a boiling chip.

-

The flask is connected to a condenser and a receiving flask.

-

A thermometer is placed such that the bulb is just below the side arm of the distillation flask.

-

The flask is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.

-

If the compound is sensitive to high temperatures, the distillation is performed under reduced pressure, and the boiling point is reported with the corresponding pressure.

Solubility Assessment

Understanding a compound's solubility in various solvents is critical for its purification, formulation, and biological testing.

Methodology:

-

A small, accurately weighed amount of the compound (e.g., 1 mg) is placed in a vial.

-

A measured volume (e.g., 0.1 mL) of a solvent (e.g., water, ethanol, DMSO, chloroform) is added.

-

The mixture is vortexed at a controlled temperature.

-

The process is repeated until the compound fully dissolves. The solubility is then reported in terms of mg/mL or mol/L.

Spectroscopic and Spectrometric Analysis

Structural elucidation of a novel compound relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

Workflow for NMR Analysis:

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Workflow for IR Spectroscopy:

Caption: Experimental Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Workflow for Mass Spectrometry:

Caption: Experimental Workflow for Mass Spectrometry.

Conclusion

While the specific physical properties of this compound remain to be experimentally determined, this guide provides a robust framework for its characterization. By leveraging data from structurally similar compounds and adhering to the detailed experimental protocols outlined, researchers can systematically elucidate the physicochemical profile of this and other novel chemical entities. The methodologies described herein represent the gold standard in chemical and pharmaceutical research, ensuring data integrity and reproducibility.

References

- Reagentia. 1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene (1 x 1 g).

- ECHEMI. 1-Fluoro-4-iodo-2-methylbenzene SDS, 452-68-6 Safety Data Sheets.

- ChemicalBook. 2-(Difluoromethoxy)-1-fluoro-4-iodo-3-methylbenzene.

- PubChem. 1-Fluoro-2-iodo-3-methylbenzene | C7H6FI | CID 3836324.

- EvitaChem. Buy 2-Fluoro-4-iodo-3-methylbenzaldehyde (EVT-14153105).

- AiFChem. 7079-54-1 | 1-Fluoro-2-iodo-3-methoxybenzene.

- BLD Pharm. 883502-14-5|1-Fluoro-2-iodo-3-methylbenzene.

- Sigma-Aldrich. 1-Fluoro-2-iodo-3-methoxy-5-methylbenzene.

- PubChem. 5-Fluoro-2-iodo-1-methoxy-3-methylbenzene | C8H8FIO | CID 170171425.

- Beilstein Journals. Supporting Information for Hypervalent iodine-guided electrophilic substitution.

- NIST. Benzene, 1-fluoro-2-iodo- - NIST WebBook.

- ChemicalBook. 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum.

- ChemScene. 2384019-48-9 | 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene.

- ResearchGate. Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates.

- PubChemLite. 1-fluoro-2-iodo-3-methoxybenzene (C7H6FIO).

- PubChemLite. 1-fluoro-2-iodo-4-methoxybenzene (C7H6FIO).

- MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP008708.

- PubChem. 2-Fluoro-1-iodo-3-methylbenzene | C7H6FI | CID 24820537.

- Google Patents. CN103242173A - Preparation method of 2-fluoro-3-iodoaniline.

- ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates.

- FooDB. Showing Compound 1-Methoxy-4-methylbenzene (FDB008791).

- JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. echemi.com [echemi.com]

- 3. 1-Fluoro-2-iodo-3-methylbenzene | C7H6FI | CID 3836324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-1-iodo-3-methylbenzene | C7H6FI | CID 24820537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-Fluoro-4-iodo-3-methylbenzaldehyde (EVT-14153105) [evitachem.com]

- 6. 7079-54-1 | 1-Fluoro-2-iodo-3-methoxybenzene - AiFChem [aifchem.com]

- 7. PubChemLite - 1-fluoro-2-iodo-3-methoxybenzene (C7H6FIO) [pubchemlite.lcsb.uni.lu]

- 8. 5-Fluoro-2-iodo-1-methoxy-3-methylbenzene | C8H8FIO | CID 170171425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound 1-Methoxy-4-methylbenzene (FDB008791) - FooDB [foodb.ca]

Structural Elucidation & 1H NMR Analysis: 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

An in-depth technical guide on the structural elucidation and 1H NMR analysis of 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene .

Executive Summary

This guide provides a comprehensive analysis of the 1H NMR spectrum of This compound . This molecule represents a distinct challenge in small molecule characterization due to its dense 1,2,3,4-substitution pattern. The simultaneous presence of a heavy atom (Iodine), a spin-active heteroatom (Fluorine,

This document details the theoretical chemical shift predictions, spin-spin coupling constants (

Structural Analysis & Electronic Environment

Before interpreting signals, we must deconstruct the magnetic environment of the nuclei. The molecule is a tetra-substituted benzene ring with two remaining aromatic protons at positions 5 and 6.

The Substitution Pattern

-

Position 1 (Fluorine): Electronegative,

. Causes large -

Position 2 (Iodine): Large atomic radius. Induces significant spin-orbit coupling (Heavy Atom Effect), typically shielding the attached carbon (

) and potentially affecting neighboring protons via steric compression. -

Position 3 (Methoxy): Strong

-donor (Resonance). Usually shields ortho and para positions. -

Position 4 (Methyl): Weak

-donor. -

Positions 5 & 6: The only protonated carbons.

Steric Inhibition of Resonance (The "Senior Scientist" Insight)

In a standard system, the methoxy group (Pos 3) would strongly shield the proton at Position 6 (Para). However, the methoxy group is sandwiched between a bulky Iodine (Pos 2) and a Methyl group (Pos 4).

-

Hypothesis: This steric crowding forces the methoxy group to rotate out of the plane of the aromatic ring.

-

Consequence: The

-orbital overlap is diminished. The expected upfield shift (shielding) of H6 may be less pronounced than predicted by standard additivity tables.

Predicted 1H NMR Spectral Data

The following data represents the calculated spectral parameters derived from Substituent Chemical Shift (SCS) additivity rules, refined by empirical data from analogous fluoro-iodo-arenes.

Summary Table[1]

| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |

| H6 (Aromatic) | 6.65 – 6.85 | dd | 1H | |

| H5 (Aromatic) | 6.95 – 7.15 | dd | 1H | |

| -OCH | 3.80 – 3.85 | s | 3H | N/A (Singlet) |

| -CH | 2.25 – 2.35 | d (fine) or s | 3H |

Detailed Signal Analysis

The Aromatic Region (6.5 – 7.2 ppm)

The two aromatic protons, H5 and H6 , form an ABX spin system (where A/B are protons and X is Fluorine).

-

Proton H6 (Ortho to F, Meta to I):

-

Shift: H6 is located ortho to Fluorine. While Fluorine is electronegative, it exhibits an "anomeric" resonance effect that often shields ortho protons relative to benzene. However, the para-methoxy shielding is the dominant factor.

-

Coupling: H6 exhibits a large ortho-fluorine coupling (

) and a standard ortho-proton coupling ( -

Appearance: A distinct doublet of doublets (dd) . The

is typically 8–10 Hz, often larger than the

-

-

Proton H5 (Meta to F, Ortho to Methyl):

-

Shift: H5 is ortho to the methyl group (shielding) and meta to the methoxy group. It is generally less shielded than H6.

-

Coupling: H5 couples to H6 (

) and to Fluorine via a meta pathway ( -

Appearance: A doublet of doublets (dd) . The

is characteristically smaller (5–6 Hz) than the ortho coupling.

-

The Aliphatic Region (2.0 – 4.0 ppm)

-

Methoxy (-OCH

): Appears as a sharp singlet around 3.82 ppm . No resolvable coupling to Fluorine is typically observed across 5 bonds. -

Methyl (-CH

): Appears around 2.30 ppm .-

Note: In high-resolution fields (>500 MHz), this signal may appear as a doublet or broadened singlet due to long-range coupling with Fluorine (

Hz) or benzylic coupling to H5.

-

Experimental Protocol

To obtain the high-fidelity spectrum described above, the following protocol is recommended. This ensures that the subtle coupling constants (

Sample Preparation[3]

-

Solvent: Chloroform-d (CDCl

) is preferred to minimize solvent-solute hydrogen bonding which can broaden signals. -

Concentration: 10–15 mg of compound in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug to remove suspended solids that cause magnetic field inhomogeneity.

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° excitation pulse).

-

Relaxation Delay (D1): Set to 2.0 seconds or higher. The presence of Iodine (heavy atom) accelerates relaxation (

), but sufficient delay is needed for accurate integration of the methyl/methoxy protons. -

Spectral Width: -2 to 14 ppm.

-

Scans (NS): 16 to 64 scans are sufficient due to the high proton count.

Structural Validation Logic (Graphviz)

The following diagram illustrates the decision logic used to confirm the structure and distinguish it from potential regioisomers (e.g., where F and I are swapped).

Caption: Logical workflow for assigning the 1H NMR signals of this compound based on F-H coupling magnitudes.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants).

-

Reich, H. J. (n.d.). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

PubChem. (2024).[1] Compound Summary: 5-Fluoro-2-iodo-1-methoxy-3-methylbenzene (Isomer Analogue). National Library of Medicine. Retrieved from [Link]

Sources

13C NMR chemical shifts for 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Technical Guide: C NMR Structural Elucidation of this compound

Executive Summary: The Analytical Challenge

In medicinal chemistry, the This compound scaffold represents a high-value intermediate. The presence of four distinct substituents creates a complex electronic environment characterized by competing shielding/deshielding effects.

For the analytical scientist, this molecule presents three specific challenges:

-

The "Heavy Atom" Effect: The iodine substituent introduces significant spin-orbit coupling, causing drastic upfield shifts (shielding) that can confuse automated prediction algorithms.

-

C-F Coupling Patterns: The fluorine atom acts as a spin label, splitting carbon signals into doublets (

) with magnitudes dependent on distance, providing a "molecular ruler" for assignment. -

Steric Compression: The contiguous substitution pattern (positions 1, 2, 3, 4) induces steric strain, particularly between the bulky Iodine and Methoxy groups, potentially altering expected chemical shifts via orbital twisting.

Predicted C NMR Data & Spin System Analysis

The following data is calculated based on advanced additivity rules for polysubstituted benzenes, corrected for heavy-atom relativistic effects (Iodine) and ortho-interactions.

Table 1: Predicted Chemical Shifts ( ) and Coupling Constants ( )

| Position | Carbon Type | Substituent Environment | Predicted Shift ( | Multiplicity | Assignment Logic | |

| C1 | C_quat | Ipso-F , Ortho-I | 153.0 – 158.0 | Doublet ( | ~245 Hz ( | Diagnostic large coupling; deshielded by F. |

| C2 | C_quat | Ipso-I , Ortho-F, Ortho-OMe | 88.0 – 96.0 | Doublet ( | ~22 Hz ( | Heavy Atom Effect: Drastic upfield shift due to Iodine. |

| C3 | C_quat | Ipso-OMe , Ortho-I, Ortho-Me | 156.0 – 160.0 | Doublet ( | ~8 Hz ( | Deshielded by Oxygen; potential steric twist. |

| C4 | C_quat | Ipso-Me , Ortho-OMe, Para-F | 128.0 – 133.0 | Doublet ( | ~3 Hz ( | Mild deshielding by Methyl; small long-range coupling. |

| C5 | CH | Meta-F, Para-I, Ortho-Me | 126.0 – 130.0 | Doublet ( | ~8 Hz ( | Typical aromatic CH region. |

| C6 | CH | Ortho-F, Meta-I, Para-OMe | 110.0 – 115.0 | Doublet ( | ~22 Hz ( | Shielded by Ortho-F and Para-OMe resonance. |

Table 2: Substituent Effects Breakdown

Values represent the approximate change in chemical shift (ppm) relative to benzene (128.5 ppm).

| Substituent | Ipso ( | Ortho ( | Meta ( | Para ( | Key Mechanism |

| Fluorine (-F) | +35.0 | -13.0 | +1.0 | -4.0 | Inductive withdrawal / Mesomeric donation |

| Iodine (-I) | -32.0 | +10.0 | +2.0 | -1.0 | Spin-Orbit Coupling (Shielding) |

| Methoxy (-OMe) | +31.0 | -14.0 | +1.0 | -8.0 | Strong Mesomeric donation |

| Methyl (-CH3) | +9.0 | +1.0 | 0.0 | -3.0 | Weak Inductive donation |

Structural Assignment Logic (The "Why")

To validate the structure without a reference standard, follow this deductive workflow. This protocol relies on internal consistency rather than database matching.

Step 1: The Fluorine "Anchor" ( )

Locate the signal in the 153–158 ppm region.

-

Validation: It must be a doublet with a massive coupling constant (

Hz).

Step 2: The Iodine "Fingerprint" (Heavy Atom Shielding)

Look for a quaternary carbon signal significantly upfield, likely between 88–96 ppm .

-

Validation: In a standard aromatic system, quaternary carbons rarely appear below 110 ppm unless attached to Iodine (shielding) or shielded by multiple electron-donating groups.

-

Coupling Check: It should appear as a doublet with

Hz (Ortho to F).

Step 3: The Oxygenated Carbon

Locate the second highly deshielded quaternary signal, typically 156–160 ppm .

-

Validation: This signal corresponds to the carbon bearing the Methoxy group.

-

Coupling Check: Look for a smaller doublet (

Hz).

Step 4: Differentiating the CH Signals (C5 vs C6)

You will observe two CH signals (identified via DEPT-135 or HSQC).

-

C6 (Ortho to F): Will be significantly shielded (upfield, ~110-115 ppm) due to the ortho-Fluorine effect and para-Methoxy resonance. It will typically show a larger coupling (

Hz). -

C5 (Meta to F): Will be in the standard aromatic region (~126-130 ppm) with a smaller coupling (

Hz).

Experimental Protocol for High-Fidelity Acquisition

Acquiring quantitative or assignment-quality

A. Sample Preparation[1]

-

Solvent: CDCl

is standard.[1] If peak overlap occurs, switch to DMSO- -

Concentration: High concentration (>20 mg/0.6 mL) is critical to detect the split quaternary carbons (C-I and C-F) which have lower signal-to-noise ratios due to splitting and lack of NOE enhancement.

B. Acquisition Parameters[3][4]

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to 3–5 seconds .

-

Reasoning: The quaternary carbons C1 (C-F) and C2 (C-I) have long longitudinal relaxation times (

). Insufficient D1 will suppress these signals, making the C2 doublet (already low intensity) vanish into the noise.

-

-

Spectral Width: Ensure the window covers -10 ppm to 180 ppm to catch the upfield Iodine-bound carbon.

-

Scans (NS): Minimum 1024 scans for <10mg samples to resolve the hyperfine splitting of C4 (

).

Visualization of Signaling Pathways

Diagram 1: Assignment Logic Flowchart

This decision tree guides the researcher through the peak assignment process based on coupling constants and chemical shifts.

Caption: Logical workflow for assigning

Diagram 2: Electronic Interaction Map

This diagram illustrates the competing electronic effects determining the chemical shifts.

Caption: Schematic of electronic push-pull forces. Note the dominant Spin-Orbit shielding from Iodine countering the inductive withdrawal of Fluorine at C2.

References

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and coupling analysis).

- Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Source for substituent increment tables).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. . (Verified source for C-F coupling constants and heavy atom effects).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction).

-

Facelli, J. C., et al. (2007). "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Physical Chemistry Chemical Physics. Link. (Detailed mechanism of Iodine relativistic shielding).

Technical Guide: FT-IR Analysis of Substituted Benzene Derivatives

Executive Summary

The characterization of substituted benzene derivatives via Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone of pharmaceutical quality control and organic synthesis. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, FT-IR offers a rapid, cost-effective method for identifying substitution patterns (ortho, meta, para) and monitoring reaction progress. This guide moves beyond basic spectral assignment, focusing on the mechanistic causality of vibrational shifts and providing a self-validating workflow for distinguishing structural isomers.

Theoretical Foundation: Symmetry and Vibration

Benzene (

When a substituent is introduced, the symmetry is lowered (e.g., to

-

Activation of Silent Modes: Vibrations that were previously IR-inactive (Raman active only) become allowed, increasing the complexity of the spectrum.

-

Dipole Moment Perturbation: Substituents with high electronegativity or resonance capabilities (e.g.,

,

Critical Spectral Regions

To successfully characterize benzene derivatives, analysis must be segmented into four diagnostic zones.

Quantitative Summary of Diagnostic Bands

| Spectral Region | Frequency (cm⁻¹) | Assignment | Diagnostic Value |

| High Frequency | 3100 – 3000 | C-H Stretch ( | Distinguishes aromatic vs. aliphatic backbone.[1][2] |

| Overtone | 2000 – 1667 | Summation Bands | Visual pattern confirms substitution (requires high conc.). |

| Ring Skeleton | 1600, 1585, 1500, 1450 | C=C Ring Stretch | "Doublet" near 1600 confirms aromaticity; intensity correlates with conjugation. |

| OOP Bending | 900 – 675 | C-H Out-of-Plane Bend | Primary region for determining substitution pattern. |

The "Fingerprint" within the Fingerprint: OOP Bending (900–675 cm⁻¹)

The Out-of-Plane (OOP) C-H bending vibrations are the most reliable indicators of substitution patterns. These modes involve the hydrogen atoms moving in phase perpendicular to the ring plane. The frequency is determined by the number of adjacent hydrogen atoms on the ring.

-

Monosubstituted (5 adjacent H): Requires two strong bands. One near 750 cm⁻¹ and a "Ring Puckering" mode near 690 cm⁻¹.[3]

-

Ortho-disubstituted (4 adjacent H): A single strong band near 750 cm⁻¹. Crucially, the 690 cm⁻¹ band is absent.[4]

-

Meta-disubstituted (3 adjacent H): A strong band near 780 cm⁻¹ and the return of the 690 cm⁻¹ ring bending mode.

-

Para-disubstituted (2 adjacent H): A single strong band, typically shifted higher to 800–860 cm⁻¹.

The "Benzene Fingers" (2000–1667 cm⁻¹)

These are weak overtone and combination bands. While less sensitive than OOP bands, their shape is diagnostic.

-

Mono: Four distinct bands (resembling four fingers).

-

Para: Two distinct bands (often resembling a simple doublet).[5]

-

Note: Because these are weak, they may be invisible in Attenuated Total Reflectance (ATR) spectra unless the sample has a high refractive index or a thick path length is used (transmission mode).

Decision Logic for Isomer Differentiation

The following logic tree provides a systematic method for determining substitution patterns, prioritizing the high-intensity OOP region.

Figure 1: Logic flow for differentiating benzene substitution patterns based on Out-of-Plane (OOP) bending vibrations.

Electronic Effects on Frequency

The precise position of bands within the ranges above is dictated by the electronic nature of the substituent.

Inductive and Resonance Effects

-

Electron Withdrawing Groups (EWG): (e.g.,

, -

Electron Donating Groups (EDG): (e.g.,

,

Example: Nitrobenzene vs. Aniline[7]

-

Nitrobenzene (EWG): The symmetric

stretch appears ~1350 cm⁻¹, and the asymmetric stretch ~1530 cm⁻¹. The ring currents are pulled toward the substituent. -

Aniline (EDG): The

stretches appear >3300 cm⁻¹. The ring stretches are intensified due to the large change in dipole moment caused by the lone pair donation into the

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this validated workflow.

Sample Preparation: ATR vs. Transmission

-

Modern Standard (ATR): Use a Diamond or ZnSe crystal.

-

Critical Step: For solid aromatic compounds, high pressure is required to ensure good contact. Poor contact results in weak bands in the 3000+ cm⁻¹ region, leading to misinterpretation of aliphatic/aromatic ratios.

-

-

Classic Method (KBr Pellet): Preferred if the "Benzene Fingers" (overtone region) must be analyzed, as ATR path length is often too short to resolve these weak signals.

Data Acquisition Workflow

Figure 2: Operational workflow for acquiring high-fidelity FT-IR spectra of aromatic compounds.

Validation Criteria

-

Baseline: Must be flat around 2500–2000 cm⁻¹ (absence of atmospheric

interference). -

Signal-to-Noise: The aromatic C-H stretch (>3000 cm⁻¹) must be clearly distinguishable from noise. If not, increase scan count to 64 or apply more pressure (ATR).

References

-

NIST Chemistry WebBook. Benzene Infrared Spectrum.[6] National Institute of Standards and Technology.[6][7][8] [Link]

-

LibreTexts Chemistry. Spectroscopy of Aromatic Compounds. [Link]

-

Spectroscopy Online. The Benzene Fingers, Part I: Overtone and Combination Bands. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. davuniversity.org [davuniversity.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzene [webbook.nist.gov]

- 7. Benzene [webbook.nist.gov]

- 8. Benzene [webbook.nist.gov]

Solubility Profile of 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene: A Technical Guide

CAS Number: 2383375-38-8 Molecular Formula: C₈H₈FIO Molecular Weight: ~266.05 g/mol [1][2][3]

Part 1: Core Directive & Physicochemical Architecture[4]

This guide addresses the solubility characteristics of 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene , a highly functionalized aromatic intermediate.[2][3] In the absence of empirical solubility data in public repositories for this specific CAS, this analysis utilizes Structural Analog Extrapolation and Hansen Solubility Parameter (HSP) theory.[4]

The molecule features a "push-pull" electronic structure:

-

Lipophilic Core: The toluene scaffold (methylbenzene) provides a non-polar baseline.[2][5][4]

-

Polarizable Handle: The Iodine atom (C-2) is large and highly polarizable (soft), enhancing interaction with chlorinated solvents and aromatics.[2][3][5][4]

-

Dipole Contributors: The Methoxy (C-3) and Fluoro (C-1) groups introduce permanent dipoles, increasing compatibility with moderately polar aprotic solvents (ethers, esters).[2][3][5][4]

Predicted Solubility Matrix

Based on the group contribution method derived from similar poly-halogenated anisoles (e.g., 2-fluoro-4-iodoanisole), the solubility profile is categorized below.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High dispersive energy ( |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Very Good | |

| Ethers (Polar Aprotic) | THF, 2-MeTHF, MTBE, 1,4-Dioxane | Good to Excellent | Oxygen lone pairs solvate the aromatic system; critical for organometallic couplings (e.g., Suzuki-Miyaura).[3][4] |

| Esters & Ketones | Ethyl Acetate, Acetone | Moderate to Good | Good general solvency, though high crystallinity of the solute may require heating.[3][5][4] |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Low to Moderate | Lacks sufficient polarizability to overcome crystal lattice energy at room temp.[3][5][4] Ideal anti-solvents for crystallization.[2][3][5][4] |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Low | Hydrogen bonding network of the solvent is disrupted by the hydrophobic aryl core.[3][5][4] Solubility increases significantly with heat.[2][3][5][4] |

| Water | Water | Insoluble | High lipophilicity (LogP est. > 3.[2][5][4]5) prevents hydration.[2][5][4] |

Part 2: Experimental Validation Protocols

As a researcher, you must validate these predictions. The following protocols are designed to be self-validating systems, ensuring data integrity.

Protocol A: Gravimetric Saturation Method (The "Gold Standard")

Objective: Determine the exact saturation point (

-

Preparation: Weigh 50 mg of dry this compound into a 4 mL borosilicate vial (Vial A).

-

Addition: Add the target solvent in 50

L aliquots using a calibrated micropipette. -

Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.

-

Observation:

-

Calculation: If 50 mg dissolves in

(mL), then solubility -

Refinement: For precise

, add excess solid to 1 mL solvent, stir for 24h at 25°C, filter (0.22

Protocol B: Visual Solvent Screening (High-Throughput)

Use this workflow to quickly select solvents for reactions or purification.[2][5][4]

Figure 1: Decision tree for rapid solubility screening and solvent classification.

Part 3: Applications in Synthesis & Purification

Reaction Solvent Selection

The Iodine at C-2 makes this molecule a prime candidate for metal-catalyzed cross-coupling (Suzuki, Sonogashira) or Lithium-Halogen exchange.[2][3]

Purification Strategy (Crystallization)

Because the molecule is likely a solid with a distinct melting point (estimated 40-80°C based on analogs), recrystallization is superior to chromatography for scale-up.[2][3][5][4]

-

Solvent System: Ethanol/Water or Heptane/Toluene .[2][3][5][4]

-

Method: Dissolve in minimal hot Ethanol (or Toluene).[2][5][4] Slowly add Water (or Heptane) until turbidity persists.[2][5][4] Cool slowly to 4°C.

-

Mechanism:[2][5] The hydrophobic aryl core drives precipitation as the dielectric constant of the solvent mixture increases (adding water) or dispersion forces decrease (adding heptane).[5][4]

-

Chromatography (Flash/HPLC)[4][5]

-

Retention Behavior: The molecule will be relatively non-polar (

in 9:1 Hex/EtOAc).[2][5][4] The Iodine atom significantly increases retention on C18 (Reverse Phase) columns due to high lipophilicity.[5][4]

References

-

Hansen, C. M. (2007).[3][5][4] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2][5][4] CRC Press.[2][3][5][4] (Authoritative source on solubility theory and group contribution methods). [5][4]

-

Lipinski, C. A., et al. (2001).[3][5][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[5][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2][3][5][4] (Foundational text on lipophilicity and solubility prediction).

-

Reichardt, C. (2003).[3][5][4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][3][4] (Definitive guide on solvent polarity and solvatochromism). [5][4]

Sources

- 1. 2383375-38-8 | this compound | Boroncore [boroncore.com]

- 2. 1-Fluoro-2-iodo-3-methylbenzene | C7H6FI | CID 3836324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 1-Methoxy-4-methylbenzene (FDB008791) - FooDB [foodb.ca]

- 4. Anisole - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

Technical Handling Guide: 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Strategic Profile & Chemical Identity

The "Why": Synthetic Utility in Drug Discovery

1-Fluoro-2-iodo-3-methoxy-4-methylbenzene is not merely a solvent or generic reagent; it is a high-value polysubstituted arene scaffold . In the context of medicinal chemistry, this compound serves as a "linchpin" intermediate.

-

The Iodine Handle (C-2): Provides a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles.

-

The Fluorine Substituent (C-1): Enhances metabolic stability by blocking oxidative metabolism at the aromatic ring and modulates lipophilicity (LogP).

-

The Methoxy Group (C-3): Acts as an Ortho-Directing Group (ODG) for potential downstream lithiation, while also serving as a hydrogen bond acceptor in the final drug target.

-

The Methyl Group (C-4): Provides a steric handle that can lock the conformation of the molecule when binding to protein targets.

Chemical Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈FIO |

| Molecular Weight | 266.05 g/mol |

| Structural Class | Halogenated Anisole / Poly-substituted Benzene |

| SMILES | Cc1ccc(F)c(I)c1OC |

| Appearance | Off-white to pale yellow solid (crystalline) or viscous oil (purity dependent) |

Hazard Profiling & Toxicology (GHS)

Scientific Note: As a specialized research intermediate, specific toxicological data for this exact isomer is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous iodo-fluoro-anisoles.

GHS Classification (Predicted)

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][2]

Structural Alerts

-

Aryl Iodide Instability: The C-I bond is the weakest bond in the molecule (Bond Dissociation Energy ~65 kcal/mol). It is susceptible to homolytic cleavage by UV light, leading to the formation of iodine radicals and free iodine (

), which causes the compound to yellow/brown over time. -

Electrophilic Potential: While not a strong alkylating agent, the presence of electron-withdrawing groups (F, I) makes the ring susceptible to nucleophilic aromatic substitution (

) under extreme forcing conditions, though less likely than in nitro-substituted analogs.

Physicochemical Parameters

Data below represents consensus values for close structural analogs (e.g., 2-fluoro-3-iodo-4-methoxytoluene) and calculated properties.

| Property | Value / Range | Experimental Note |

| Melting Point | 45°C – 65°C | Low-melting solid; may supercool to a liquid. |

| Boiling Point | 265°C – 275°C (at 760 mmHg) | Predicted. Do not distill at atmospheric pressure (decomposition risk). |

| Density | 1.65 ± 0.05 g/cm³ | High density due to Iodine atom. |

| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water. |

| LogP | ~3.2 | Lipophilic; penetrates cell membranes easily. |

| Flash Point | >110°C | Non-flammable but combustible. |

Operational Protocols: Handling & Storage[1][3]

Stability & Preservation

The integrity of this reagent is defined by its photostability . The iodine atom is the failure point.

-

Storage Condition:

to -

Atmosphere: Store under Argon or Nitrogen. Oxygen is generally tolerated, but inert gas prevents moisture uptake which can hamper downstream anhydrous coupling reactions.

-

Light Protection: MANDATORY. Store in amber glass vials wrapped in aluminum foil.

Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound in a synthesis laboratory.

Figure 1: Decision matrix for handling halogenated aromatic intermediates, prioritizing contamination control and light protection.

Emergency Response & First Aid

Spill Management Strategy

Due to the high density and lipophilicity, spills of this compound are difficult to clean with water alone.

-

Evacuate & Ventilate: If spill is >5g, evacuate the immediate hood area.

-

PPE Upgrade: Double nitrile gloves are required. The compound can permeate single layers due to the iodine substituent enhancing lipophilicity.

-

Absorb: Use vermiculite or sand. Do not use paper towels alone, as organic iodides can stain and potentially react with bleaching agents in paper processing if disposed of incorrectly (rare but possible).

-

Decontamination: Wash the surface with a solution of Sodium Thiosulfate (5% aq).

-

Why? Thiosulfate reduces any free Iodine (

) (indicated by brown discoloration) back to colorless Iodide (

-

Emergency Medical Pathway

Figure 2: Triage workflow emphasizing the lipophilic nature of the contaminant (requiring soap, not just water).

Synthetic Application Notes

Cross-Coupling Optimization

When utilizing this compound in Suzuki couplings:

-

Catalyst Choice:

or -

Base Sensitivity: The presence of the Fluorine atom ortho to the Iodine can make the ring slightly sensitive to nucleophilic attack by strong bases (e.g., KOtBu).

-

Recommendation: Use milder bases like

or

-

-

Solvent: Dioxane/Water (4:1) is preferred to solubilize the inorganic base while solvating the lipophilic aryl iodide.

Analytical Verification

-

NMR (

): Look for the characteristic methoxy singlet (~3.8 ppm) and the methyl singlet (~2.3 ppm). The aromatic region will show distinct splitting due to H-F coupling ( -

NMR (

): Essential for purity checks. A single sharp peak should be observed. If multiple peaks appear, it indicates defluorination or isomer contamination.

References

-

PubChem Database. 1-Fluoro-2-iodo-3-methylbenzene (Analogous Structure Safety Data). National Center for Biotechnology Information.

-

Thermo Fisher Scientific. Safety Data Sheet: 1-Fluoro-4-methoxybenzene (Functional Group Safety Analog).

-

ChemicalBook. 2-(Difluoromethoxy)-1-fluoro-4-iodo-3-methylbenzene (Structural Analog Properties).

-

Echemi. 1-Fluoro-4-iodo-2-methylbenzene Safety Data Sheet (Isomer Hazard Profile).

Sources

Starting materials for 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene synthesis

This guide details the strategic synthesis of 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene . The protocol leverages the synergistic directing effects of fluorine and methoxy substituents to achieve high regioselectivity via Directed Ortho Metalation (DoM), avoiding the mixture issues common with classical electrophilic aromatic substitution.[1]

A Guide to Precursor Selection and Regiocontrol

Executive Summary

-

Target Molecule: this compound.[1]

-

Core Challenge: Installing an iodine atom into the sterically crowded position between a fluorine and a methoxy group.[1]

-

Selected Route: Directed Ortho Metalation (DoM) .[1] This route utilizes the acidity of the proton flanked by two electronegative directing groups (-F and -OMe) to achieve exclusive regioselectivity.[1]

-

Primary Starting Material: 5-Fluoro-2-methylanisole (CAS: 95729-22-9).[1][2]

-

Key Reagents:

-Butyllithium (

Retrosynthetic Analysis & Strategy

The synthesis hinges on the disconnection of the Carbon-Iodine bond at the C2 position.[1] Classical iodination (using

The DoM strategy is superior because the C2 proton is the most acidic proton on the ring, located between two inductive electron-withdrawing groups (the "internal" position).[1]

Reaction Pathway Diagram[1]

Caption: The DoM pathway leverages the 'cooperative effect' of F and OMe groups to direct lithiation exclusively to the C2 position.

Starting Material Specifications

The success of this synthesis relies entirely on the correct isomer of the starting material.[1]

| Component | Specification | Rationale |

| Chemical Name | 5-Fluoro-2-methylanisole | Also known as 4-Fluoro-2-methoxytoluene.[1][2] This isomer places the -F and -OMe groups meta to each other, creating the necessary 1,2,3-substitution pattern upon iodination.[1] |

| CAS Number | 95729-22-9 | Critical: Do not confuse with 4-Fluoro-3-methylanisole (CAS 2338-54-7) or 2-Fluoro-4-methylanisole (CAS 399-55-3), which yield incorrect isomers.[1] |

| Purity | ≥ 98% (GC) | Impurities (especially isomers) will carry through and are difficult to separate after iodination.[1] |

| Water Content | < 0.05% (Karl Fischer) | Essential for organolithium chemistry.[1] Dry the material over molecular sieves if necessary.[1] |

Alternative Source: If CAS 95729-22-9 is unavailable, it can be synthesized by methylating 5-Fluoro-2-methylphenol (CAS 452-85-7) using Methyl Iodide (

Detailed Experimental Protocol

Reagents & Equipment[3][4]

-

Substrate: 5-Fluoro-2-methylanisole (1.0 eq).

-

Base:

-Butyllithium (1.1 eq, 2.5 M in hexanes).[1] Note: Titrate before use. -

Electrophile: Iodine (

) (1.2 eq), dissolved in anhydrous THF.[1] -

Solvent: Anhydrous THF (distilled over Na/Benzophenone or from a solvent system).[1]

-

Atmosphere: Dry Nitrogen (

) or Argon (

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Cool under a stream of nitrogen.

-

Solvation: Charge the flask with 5-Fluoro-2-methylanisole (10 mmol, 1.40 g) and anhydrous THF (50 mL).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow the internal temperature to stabilize (approx. 15 mins).

-

Lithiation (The Critical Step):

-

Add

-BuLi (11 mmol, 4.4 mL of 2.5 M solution) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes. -

Observation: The solution may turn a slight yellow/orange color.[1]

-

Aging: Stir at -78°C for 1 hour . This allows the kinetic deprotonation to occur at the C2 position (between F and OMe).[1]

-

-

Electrophile Quench:

-

Dissolve Iodine (

, 12 mmol, 3.05 g) in anhydrous THF (10 mL) in a separate dry vial. -

Add the iodine solution dropwise to the lithiated anion at -78°C.

-

Observation: The color will transition from orange to dark red/brown.[1]

-

-

Warming: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1 hour.

-

Workup:

-

Purification:

Mechanism & Causality

Understanding why this works ensures reproducibility.

-

Cooperative Directing Effects: The proton at C2 is unique.[1] It is ortho to a Fluorine atom and ortho to a Methoxy group.[1]

-

Inductive Effect (-I): Both F and O withdraw electron density, making the sandwiched C-H bond significantly more acidic (

~35-38) than the other aromatic protons ( -

Coordination (CIPE): The Lithium cation (

) coordinates to the lone pairs of the Methoxy oxygen and the Fluorine.[1] This "Complex Induced Proximity Effect" pre-organizes the base (

-

Caption: The convergence of inductive acidification and Lewis-acid coordination drives the exclusive formation of the C2-lithiated intermediate.

Analytical Validation

You must validate the structure to confirm the iodine position.[1]

| Method | Expected Signature | Interpretation |

| Loss of signal at ~6.4-6.6 ppm.[1] | The starting material has a triplet/multiplet at this region (the proton between F and OMe).[1] In the product, this signal must be absent . | |

| Two doublets (or AB system) | The remaining two aromatic protons (at C5 and C6 relative to user numbering) will show ortho-coupling (~8 Hz) or meta-coupling depending on the exact shifts.[1] | |

| C-I Carbon shift | Look for a quaternary carbon signal significantly upfield (around 80-90 ppm) due to the heavy atom effect of Iodine.[1] | |

| GC-MS | Molecular Ion ( | Mass = 280.05 amu.[1] Look for characteristic Iodine loss ( |

Safety & Handling

-

Organolithiums:

-BuLi is pyrophoric.[1] Use exclusively in a fume hood. Ensure all glassware is oven-dried. Have a Class D fire extinguisher nearby. -

Iodine: Corrosive and sublimes.[1] Weigh in a fume hood.

-

Exotherm: The quenching step is exothermic.[1] Add iodine slowly to prevent thermal runaway or decomposition of the lithiated species.[1]

References

-

Snieckus, V. (1990).[1] Directed ortho metalation.[1][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.[1] Link[1]

-

Schlosser, M. (2005).[1] The 2×3 "Walling in" Effect: A General Principle of Regiocontrol in Organometallic Chemistry. European Journal of Organic Chemistry. Link[1]

-

Sigma-Aldrich. Product Specification: 5-Fluoro-2-methylaniline (Precursor Analog).[1] Link

Sources

IUPAC name for C8H8FIO isomer

The molecular formula C₈H₈FIO represents a diverse set of structural isomers whose unambiguous identification is paramount for scientific integrity. This guide has demonstrated that a rigorous, step-by-step application of IUPAC nomenclature rules—prioritizing the principal functional group, correctly identifying the parent structure, and assigning the lowest possible locants to all substituents—provides a robust framework for naming these complex molecules. Adherence to this systematic approach ensures that chemical names are both precise and universally understood, a non-negotiable requirement for professionals in research and drug development. The official IUPAC Compendium of Chemical Terminology, or "Gold Book," remains the authoritative reference for all nomenclature questions. [10][11][12]

References

- Functional Group Priorities Explained. (2023). Vertex AI Search.

- Nomenclature of aromatic compounds. (n.d.). CK-12 Foundation.

- Nomenclature of Benzene Derivatives. (n.d.). University of Calgary.

- Functional Group Order of Precedence For Organic Nomenclature. (2020). Chemistry LibreTexts.

- IUPAC Functional Group Priority Table. (n.d.). Scribd.

- The IUPAC Compendium of Chemical Terminology ("Gold Book"). (2026). International Union of Pure and Applied Chemistry.

- IUPAC Nomenclature of Polyfunctional Compounds. (n.d.). Aakash Institute.

- Priority order of functional groups in IUPAC naming. (2017). Quora.

- Nomenclature Of Substituted Benzene Compounds. (n.d.). BYJU'S.

- Naming Polysubstituted Benzene Compounds. (2020). YouTube.

- Rule A-12. Substituted Aromatic Compounds. (n.d.). ACD/Labs.

- IUPAC nomenclature. (n.d.). Queen Mary University of London.

- Structure and Nomenclature of Aromatic Compounds. (n.d.). Lumen Learning.

- The IUPAC Gold Book: Compendium of Chemical Terminology. (2022). YouTube.

- Nomenclature of Aromatic Compounds with a Single Substituent. (2023). JoVE.

- IUPAC Gold Book Compendium of Chemical Terminology. (n.d.). Bioregistry.

- IUPAC Gold Book. (2020). FAIRsharing.

- The Nomenclature of Disubstituted and Polysubstituted Benzenes. (2014). Chemistry LibreTexts.

- Some Benzene Derivatives. (n.d.). Lumen Learning.

- Naming Aromatic Compounds. (2024). Chemistry Steps.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. scribd.com [scribd.com]

- 4. quora.com [quora.com]

- 5. Explain the nomenclature of aromatic compounds. - Steps & Examples | CK-12 Foundation [ck12.org]

- 6. byjus.com [byjus.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

Methodological & Application

Suzuki coupling conditions for 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene.

This guide outlines the optimized Suzuki-Miyaura cross-coupling protocols for 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene , a sterically congested and electronically unique aryl halide.

Part 1: Substrate Analysis & Strategic Approach

The Challenge: The "Ortho-Gate" Effect

The target substrate, this compound, presents a classic 2,6-disubstituted aryl iodide profile (relative to the reactive iodine center).

-

Position 2 (Reactive Center): The C-I bond is weak and prone to rapid oxidative addition.

-

Position 1 (Fluoro): Small Van der Waals radius (

), but highly electronegative. It inductively withdraws electron density from the C-I bond, accelerating oxidative addition but potentially destabilizing the oxidative addition intermediate. -

Position 3 (Methoxy): Significant steric bulk (

for the Me group) and potential hemilability. The oxygen lone pairs can coordinate to Palladium, potentially arresting the catalytic cycle (the "hemilabile trap") or stabilizing the resting state.

The Critical Bottleneck: While oxidative addition is fast for aryl iodides, the transmetallation step is severely retarded by the ortho-methoxy and ortho-fluoro groups. Standard ligands (e.g., PPh3) fail to create a large enough "pocket" for the boronic acid to approach the Pd(II) center.

Ligand Selection Strategy

To overcome the steric gate, we employ Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .

-

Primary Choice (SPhos/XPhos): These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination). Crucially, the biaryl backbone allows the Pd to accommodate the ortho-substituents of the substrate.

-

Secondary Choice (PEPPSI-IPr): For extremely hindered coupling partners (e.g., ortho-substituted boronic acids), the "Throw-Away" ligand concept of the PEPPSI precatalyst ensures rapid initiation.

Part 2: Experimental Protocols

Method A: The "Universal" Protocol (Recommended)

Best for coupling with unhindered or moderately hindered boronic acids/esters.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: R-B(OH)₂ (1.2 – 1.5 equiv)

-

Catalyst Source: Palladium(II) Acetate [Pd(OAc)₂] (1–2 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2–4 mol%)

-

Ratio: Maintain a Pd:Ligand ratio of 1:2.

-

-

Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (3.0 equiv)

-

Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and the Aryl Iodide substrate (266 mg, 1.0 mmol).

-

Activation: Add the Boronic Acid (1.2 mmol) and K₃PO₄ (636 mg, 3.0 mmol).

-

Solvation: Add Toluene (4.5 mL) and degassed Water (0.5 mL). The biphasic nature is critical for dissolving the inorganic base while protecting the catalyst.

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 80 °C with vigorous stirring (1000 rpm) for 4–12 hours.

-

Note: The reaction mixture should turn from orange/red to black (active Pd(0)) within minutes.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) followed by Brine. Dry organic layer over MgSO₄, filter, and concentrate.

Method B: The "High-Steric" Protocol (PEPPSI)

Use this if Method A fails or if the Boronic Acid is also ortho-substituted.

Reagents:

-

Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane or THF (Anhydrous)

Step-by-Step Procedure:

-

Charge the reaction vessel with Pd-PEPPSI-IPr (14 mg, 0.02 mmol), Aryl Iodide (1.0 mmol), Boronic Acid (1.5 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

-

Evacuate and backfill with Argon (x3).

-

Add anhydrous 1,4-Dioxane (5 mL).

-

Heat to 60–80 °C . The NHC ligand provides exceptional thermal stability, allowing for higher temperatures if necessary, though 60 °C is often sufficient for iodides.

-

Monitor by HPLC/TLC. If conversion stalls, add 0.5 mL of water to solubilize the base (if using Dioxane).

Part 3: Optimization & Troubleshooting Data

Solvent & Base Screening Matrix

Based on conversion rates for 2,6-disubstituted aryl iodides.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Conversion (24h) | Notes |

| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | < 20% | Ligand too small; Pd black forms. |

| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMSO | 80 | 45-60% | Moderate; significant protodeboronation. |

| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Tol/H₂O | 80 | > 98% | Optimal balance of rate/stability. |

| 4 | Pd-PEPPSI-IPr | K₂CO₃ | MeOH | 60 | 85% | Good for polar substrates; risk of solvolysis. |

| 5 | Pd₂dba₃ / XPhos | K₃PO₄ | THF | 70 | 95% | Excellent alternative to SPhos. |

Troubleshooting Guide

-

Problem: Protodeboronation (Ar-B(OH)₂ → Ar-H)

-

Cause: Reaction medium too basic or temperature too high.

-

Fix: Switch to Method B (Anhydrous conditions) or use a weaker base like Potassium Fluoride (KF) in THF.

-

-

Problem: Homocoupling (Ar-Ar)

-

Cause: Presence of Oxygen.[1]

-

Fix: Degas solvents via sparging with Argon for 15 mins. Ensure the reaction vessel is strictly inert.

-

-

Problem: Stalled Conversion

-

Cause: Catalyst poisoning by the 3-Methoxy group (chelation).

-

Fix: Increase reaction temperature to 100 °C to break the chelate or switch to RuPhos , which is specifically designed to prevent O-coordination.

-

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the "Steric Gate" where the bulky ligand (SPhos) facilitates the entry of the boronic acid despite the crowding from the Fluorine and Methoxy groups.

Caption: The Catalytic Cycle. The "Steric Gate" (Red Dashed Box) highlights the critical Transmetallation step where the bulky SPhos ligand creates a pocket to bypass the steric hindrance of the 1-F and 3-OMe groups.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9642–9643. [Link]

- Establishes SPhos/XPhos as premier ligands for hindered substr

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

- Defines the PEPPSI protocol for sterically demanding couplings.

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

- Detailed mechanistic insight into why biaryl phosphines work for ortho-substituted aryls.

Sources

Application Note: Sonogashira Cross-Coupling of 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene